4-Fluoro-3-methylphenethyl oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H12FNO3 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-9-6-10(2-3-11(9)14)4-5-18-13(16)12-7-17-8-15-12/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CADVFAQKLZESPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCOC(=O)C2=COC=N2)F |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of Acid Chlorides and Isocyanides
A highly efficient and mild method for synthesizing 4,5-disubstituted oxazoles involves the reaction of acid chlorides with isocyanides under mild conditions, typically in acetonitrile with a base such as DBU at low temperature (0 °C). This method yields oxazole-4-carboxylates with high purity and good yields (up to 95%).
- Acid chloride (0.5 mmol) dissolved in dry acetonitrile is slowly added to a mixture of isocyanide (0.5 mmol) and DBU (1.75 mmol) in dry acetonitrile.
- The reaction is stirred at 0 °C for 4 hours.
- The mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification by silica gel chromatography yields the oxazole product.
This approach is adaptable to various substituents on the acid chloride and isocyanide, allowing for the introduction of the 4-fluoro and 3-methylphenethyl groups by selecting appropriate starting materials.
Preparation of 4-Fluoro-3-methylphenethyl Oxazole-4-carboxylate
Synthesis of the Acid Chloride Precursor
The 4-fluoro-3-methylphenethyl moiety is introduced via the corresponding carboxylic acid derivative, which is converted into the acid chloride using thionyl chloride under reflux conditions:
This acid chloride serves as the key electrophilic partner in the subsequent cycloaddition step.
Oxazole Ring Formation via Van Leusen or Related Cyclization
The oxazole ring is formed by reacting the acid chloride with an isocyanide or a nitrile intermediate under basic conditions, often triethylamine, followed by cyclization promoted by ferric chloride or thermal conditions:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Acid chloride + isocyanide + TEA, room temp, 1-3 h | Formation of nitrile intermediate |
| 3 | Nitrile intermediate + FeCl3, 1,2-dichloroethane, 80 °C overnight | Cyclization to oxazole ring |
The reaction mixture is then quenched, extracted, dried, and purified by flash column chromatography to yield the oxazole-4-carboxylate.
Alternative Photochemical Transposition Method
An alternative approach involves the photochemical transposition of isoxazole precursors to oxazoles. This method allows for the preparation of oxazole-4-carboxylates with various aryl substitutions, including fluoro and methyl groups, under continuous flow photochemical conditions.
Isoxazole Precursor Synthesis
- Claisen condensation of substituted acetophenones with diethyl oxalate yields 1,3-dicarbonyl intermediates.
- These intermediates are treated with hydroxylamine hydrochloride to form isoxazoles.
Photochemical Conversion to Oxazoles
- The isoxazole solution is passed through a photo-flow reactor under optimized conditions (e.g., acetonitrile solvent, 15 mM concentration, 35 °C, 20 min residence time).
- The photochemical reaction induces rearrangement to the oxazole ring.
| Entry | Solvent | Concentration (mM) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 15 | 35 | 81 |
This method offers operational simplicity and scalability for oxazole synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| [3+2] Cycloaddition | Acid chloride + isocyanide + DBU, 0 °C, 4 h | Mild, high yield, broad scope | Up to 95 | Suitable for diverse substituents |
| Acid chloride formation | Carboxylic acid + SOCl2, reflux 90 °C, 2 h | Efficient acid chloride formation | Quantitative | Intermediate for oxazole synthesis |
| Ferric chloride cyclization | Nitrile intermediate + FeCl3, 80 °C, overnight | Regioselective oxazole formation | High | Requires purification by chromatography |
| Photochemical transposition | Isoxazole precursor + photo-flow reactor, MeCN | Continuous flow, scalable | ~80 | Requires specialized equipment |
Research Findings and Considerations
- The [3+2] cycloaddition method is widely regarded as the most straightforward and efficient for preparing 4,5-disubstituted oxazoles, including oxazole-4-carboxylates with fluoro and methyl substituents.
- Acid chloride intermediates are best prepared using thionyl chloride under controlled temperature to avoid decomposition and ensure high purity.
- Photochemical methods provide an innovative alternative, especially for complex substitution patterns, but require optimization of solvent, concentration, and temperature to maximize yield.
- Purification typically involves silica gel chromatography, and characterization is confirmed by IR, NMR, and HRMS techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various reduced oxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-3-methylphenethyl oxazole-4-carboxylate exhibit significant anticancer properties. For instance, studies on various oxazole derivatives have shown promising results against multiple cancer cell lines, including breast and lung carcinomas. A notable study demonstrated that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic uses in oncology .
Molecular Targeting
The compound may also serve as a molecular probe for targeting specific biological pathways. Its structural features allow for interaction with various enzymes and receptors involved in disease mechanisms, particularly in cancer and metabolic disorders. This characteristic makes it a candidate for further development as a targeted therapy .
Pharmacological Research
Enzyme Inhibition Studies
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate has been investigated for its ability to inhibit key enzymes involved in metabolic processes. For example, studies have explored its role as an inhibitor of stearoyl-CoA desaturase, which is crucial for fatty acid metabolism and has implications for cancer treatment . The compound's ability to modulate enzyme activity suggests potential applications in developing therapies for metabolic diseases.
Drug Development
The compound's unique chemical structure allows it to act as a scaffold for synthesizing new drugs with enhanced efficacy and reduced side effects. Ongoing research aims to optimize its pharmacokinetic properties to improve bioavailability and therapeutic index .
Material Science Applications
Synthesis of Functional Materials
In material science, 4-fluoro-3-methylphenethyl oxazole-4-carboxylate can be utilized as a precursor for synthesizing functional materials with specific electronic or optical properties. Its derivatives have shown promise in developing organic semiconductors and sensors due to their unique electronic characteristics .
Data Table: Summary of Research Findings on 4-Fluoro-3-methylphenethyl Oxazole-4-carboxylate
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 20 µM against fibrosarcoma cells, highlighting their potential as effective anticancer agents .
- Enzyme Interaction : Research on enzyme inhibition demonstrated that 4-fluoro-3-methylphenethyl oxazole-4-carboxylate effectively inhibited stearoyl-CoA desaturase activity in vitro, leading to decreased cell proliferation in sensitive cancer cell lines .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Scaffold Variations
- Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate (I): Features a 4-methoxyphenyl group at the oxazole 2-position.
- Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (II) : Bromination at the oxazole 5-position introduces steric bulk and electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .
- 4-Fluoro-3-methylphenethyl Oxazole-4-carboxylate (Target): The 3-methyl group on the phenethyl ring introduces steric hindrance, which could limit rotational freedom and enhance target binding specificity. The fluorine atom at the 4-position likely improves metabolic stability and lipophilicity relative to non-fluorinated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 277.29 | 100–102 | 4-OCH₃, oxazole-4-COOEt | Moderate in polar solvents |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | 356.18 | 126–128 | 5-Br, 4-OCH₃, oxazole-4-COOEt | Low in aqueous media |
| Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate | 249.24 | N/A | 4-F-C₆H₄-CH₂, oxazole-4-COOEt | High lipophilicity |
| 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate (Target) | ~305.31 (calculated) | N/A | 4-F, 3-CH₃-C₆H₃-CH₂CH₂, oxazole-4-COOEt | Predicted high logP |
Notes:
Crystallographic and Spectroscopic Data
- Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate : Crystallographic analysis reveals a planar oxazole ring with dihedral angles of 15.2° between the oxazole and methoxyphenyl groups, facilitating π-π stacking interactions .
Biological Activity
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of a fluorine atom at the 4-position of the phenyl ring and a methyl group at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and case analyses.
The compound's structure can be described as follows:
- Fluorinated phenyl ring : Enhances biological activity.
- Carboxylate group : Increases reactivity and potential applications.
Antimicrobial Properties
Research indicates that 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate exhibits significant antimicrobial activity. Similar compounds within the oxazole family have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The specific structural modifications in this compound may contribute to enhanced potency against certain microbial strains.
| Compound | Target Microorganism | Activity |
|---|---|---|
| 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate | Escherichia coli | Significant antibacterial activity |
| Similar oxazole derivatives | Pseudomonas aeruginosa | Effective against various strains |
Studies have shown that compounds with similar structures often share antimicrobial properties, suggesting that 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate could be developed further as a therapeutic agent for infections caused by resistant bacteria .
Anticancer Activity
In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A comparative analysis with other oxazole derivatives highlights the following findings:
The mechanism of action appears to involve interaction with specific cellular targets, potentially inhibiting enzymes or modulating receptor activities. This profile is crucial for optimizing the compound's efficacy while minimizing side effects .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of several oxazole derivatives, including 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate, against clinical isolates of bacteria. The results indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics.
- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines (HT-1080, MCF-7, A549). The findings revealed that 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate significantly inhibited cell growth, with mechanisms involving mitochondrial dysfunction and caspase pathway activation .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate?
- Methodology : Key parameters include reaction temperature, solvent polarity, and catalyst selection. For example, analogous oxazole carboxylates are synthesized using polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80–100°C with potassium carbonate as a base to promote nucleophilic substitution . Purification via silica gel chromatography is recommended to isolate the target compound from byproducts, as demonstrated in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
- Data Considerations : Monitor reaction progress using LC-MS to detect intermediates and optimize reaction time .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of fluorine substitution and methyl group positioning, as seen in fluorophenyl-pyrazole derivatives .
- X-ray Crystallography : Resolve crystal packing and bond angles, leveraging protocols from studies on structurally similar esters (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one) .
- LC-MS : Validate molecular weight and purity (>95%) using conditions described for ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate?
- Methodology : Synthesize derivatives with modifications to the oxazole ring (e.g., substituent variation) or phenethyl chain (e.g., fluorination patterns), as shown in pyrazole-3-carboxylate analogs . Test bioactivity in enzymatic assays (e.g., kinase inhibition) and correlate results with computational docking studies.
- Data Contradiction Analysis : If bioactivity diverges from predictions, re-evaluate steric/electronic effects using density functional theory (DFT) or compare with crystallographic data from related fluorinated compounds .
Q. What computational strategies are recommended to predict the compound’s reactivity and stability under varying conditions?
- Methodology :
- Machine Learning (ML) : Train models on datasets of fluorinated esters (e.g., methyl 2-(4-methoxyphenyl)-4-oxo-4H-polyfluorochromen-3-carboxylate) to predict hydrolysis rates or oxidative stability .
- Molecular Dynamics (MD) : Simulate solvent interactions using force fields parameterized for fluorinated aromatic systems, as applied in studies of difluoromethyl-benzofuran derivatives .
Q. How should researchers address discrepancies in analytical data (e.g., conflicting NMR or LC-MS results)?
- Methodology :
- Orthogonal Validation : Cross-verify using multiple techniques (e.g., IR spectroscopy for functional groups, -NMR for carbon environments).
- Byproduct Analysis : Investigate side reactions (e.g., ester hydrolysis or fluorine displacement) by spiking experiments with synthetic standards, as done in trifluoromethylpyrazole synthesis .
Q. What strategies mitigate regioselectivity challenges during the synthesis of fluorinated oxazole derivatives?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., methoxymethyleneoxy) to steer fluorine substitution, inspired by methoxy-flavone analogs .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity, as demonstrated in fluorophenyl-triazole syntheses .
Q. How can the compound’s stability under physiological or extreme conditions (e.g., high temperature/pH) be systematically evaluated?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stress conditions (40–80°C, pH 1–13) and monitor degradation via HPLC, referencing protocols for ethyl 4-oxo-tetrahydrobenzofuran carboxylates .
- Mass Balance Studies : Quantify degradation products (e.g., free carboxylic acids) using LC-MS and compare with synthetic references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
